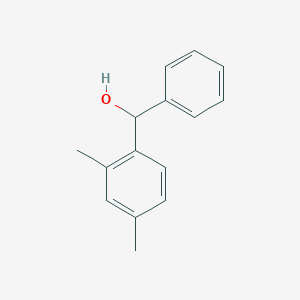

(2,4-Dimethylphenyl)(phenyl)methanol

Description

Significance of Aryl-Substituted Alcohols as Synthetic Intermediates and Molecular Scaffolds

Aryl-substituted alcohols are of paramount importance in organic chemistry due to their versatile reactivity and their prevalence in a wide array of functional molecules. They serve as crucial synthetic intermediates, readily undergoing transformations such as oxidation to ketones, etherification, and substitution reactions. The hydroxyl group can be easily converted into a good leaving group, facilitating nucleophilic substitution, or it can direct ortho-metalation reactions, allowing for further functionalization of the aromatic rings.

This class of compounds forms the basic framework for numerous pharmaceuticals, including antihistamines, anticholinergics, and antihypertensive agents. Their rigid yet three-dimensional structure allows them to effectively interact with biological targets such as enzymes and receptors. The diaryl methanol (B129727) scaffold is a key structural element in drugs like Diphenhydramine and Benztropine. Beyond pharmaceuticals, these scaffolds are integral to the development of agrochemicals, fragrances, and specialty polymers.

The synthesis of chiral, non-racemic diaryl methanols is a particularly active area of research. Asymmetric hydrogenation of prochiral diaryl ketones is a common and efficient method to obtain enantiomerically pure diaryl methanols, which are crucial for the synthesis of single-enantiomer drugs. The development of sophisticated catalysts, often based on transition metals like ruthenium, rhodium, and iridium, has enabled highly selective and efficient synthesis of these valuable chiral building blocks cmu.edunih.govacs.org.

Overview of (2,4-Dimethylphenyl)(phenyl)methanol within the Context of Benzhydrol Derivatives

This compound is an unsymmetrical diaryl methanol, a specific type of benzhydrol derivative. Its structure features a central methanol carbon bonded to an unsubstituted phenyl group and a 2,4-dimethylphenyl group. This substitution pattern makes it a chiral molecule and a valuable intermediate in the synthesis of more complex organic structures.

While specific research focusing exclusively on this compound is limited, its significance can be inferred from its role as a potential precursor in the synthesis of pharmaceutically active compounds. For instance, the structurally related moiety, 2-(2,4-dimethylphenylthio)aniline, is a key intermediate in the synthesis of the antidepressant Vortioxetine google.comgoogle.comgoogleapis.commdpi.compatsnap.com. The synthesis of such thio-aniline derivatives often involves precursors that could be derived from the corresponding diaryl methanol.

The synthesis of unsymmetrical benzhydrols like this compound can be achieved through several established methods in organic chemistry. One common approach is the Grignard reaction, where a phenylmagnesium halide is reacted with 2,4-dimethylbenzaldehyde (B100707), or alternatively, a 2,4-dimethylphenylmagnesium halide is reacted with benzaldehyde (B42025). Another prominent method is the reduction of the corresponding ketone, (2,4-dimethylphenyl)(phenyl)methanone. For enantioselective synthesis, the asymmetric reduction of this ketone using chiral catalysts is the preferred route, yielding optically active this compound cmu.edunih.govacs.org.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₆O |

| Molecular Weight | 212.29 g/mol |

| CAS Number | 67135-97-1 |

| Appearance | White to off-white solid |

| Melting Point | 73-75 °C |

| Boiling Point | 345.6±27.0 °C (Predicted) |

| Density | 1.056±0.06 g/cm³ (Predicted) |

| pKa | 13.91±0.20 (Predicted) |

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dimethylphenyl)-phenylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h3-10,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEBOEANKGYAAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dimethylphenyl Phenyl Methanol and Analogues

Direct Synthetic Routes to Diaryl Methanols

Direct synthetic routes offer an efficient pathway to diaryl methanols, including the target compound (2,4-Dimethylphenyl)(phenyl)methanol. These methods primarily involve the formation of the critical carbon-carbon bond or the reduction of a carbonyl group.

Grignard Reagent-Mediated Aryl Additions to Aldehydes and Ketones

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. masterorganicchemistry.com The synthesis of this compound can be achieved through the nucleophilic addition of a Grignard reagent to a suitable aldehyde. Specifically, the reaction of phenylmagnesium bromide with 2,4-dimethylbenzaldehyde (B100707), or alternatively, 2,4-dimethylphenylmagnesium bromide with benzaldehyde (B42025), yields the desired diaryl methanol (B129727) after an acidic workup. miracosta.eduyoutube.com

The general scheme for this reaction involves the formation of the Grignard reagent from an aryl halide and magnesium metal, followed by its reaction with the aldehyde in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). bartleby.comyoutube.com The intermediate magnesium alkoxide is then protonated to give the final alcohol product. bartleby.com It is imperative to maintain anhydrous conditions throughout the reaction, as Grignard reagents are highly basic and will react with any protic solvents, such as water. miracosta.edursc.org

A notable side reaction in Grignard syntheses is the formation of biphenyl, which arises from the coupling of the Grignard reagent with unreacted aryl halide. libretexts.org This side product formation can be minimized by controlling the reaction temperature and the rate of addition of the aryl halide. libretexts.org

Reduction of Diarylmethanones: Catalytic and Stoichiometric Approaches

An alternative and widely used approach to synthesizing diaryl methanols is the reduction of the corresponding diarylmethanone. In the case of this compound, the precursor would be (2,4-Dimethylphenyl)(phenyl)methanone, also known as 2,4-dimethylbenzophenone (B72148). nih.gov A variety of reducing agents and catalytic systems can be employed for this transformation.

Stoichiometric reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of benzophenones to their corresponding benzhydrols. redalyc.org Photocatalytic reduction of benzophenone (B1666685) using titanium dioxide (TiO₂) has also been reported to yield benzhydrol. redalyc.orgresearchgate.net Another method involves the use of samarium(II) iodide (SmI₂), where the product distribution between the benzhydrol and the pinacol (B44631) coupling product can be influenced by the presence of proton donors. acs.org

Catalytic hydrogenation is another efficient method for the reduction of diarylmethanones. Various catalysts, including Raney nickel, palladium on carbon (Pd/C), and platinum on carbon (Pt/C), can be used with hydrogen gas to achieve this reduction. researchgate.net

The synthesis of enantiomerically pure or enriched chiral alcohols is of great importance in the pharmaceutical industry. Asymmetric reduction of prochiral diarylmethanones provides a direct route to these valuable compounds. This is typically achieved using chiral catalysts that facilitate the enantioselective transfer of a hydride to the carbonyl group.

One of the most well-known methods is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst derived from proline. researchgate.netwikipedia.orgorganic-chemistry.orgsigmaaldrich.com This catalyst, in conjunction with a borane (B79455) source, can reduce ketones to alcohols with high enantioselectivity. youtube.com The stereochemical outcome of the reaction is determined by the chirality of the catalyst used. wikipedia.org

Another powerful method is the Noyori asymmetric hydrogenation, which utilizes ruthenium catalysts bearing chiral ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). nrochemistry.comyoutube.comwikipedia.org These catalysts are highly efficient and can provide chiral alcohols with excellent enantiomeric excess (ee) under hydrogenation conditions. rsc.orgcore.ac.uk The mechanism is believed to involve a metal-ligand cooperative effect. rsc.org

| Catalyst System | Description | Key Features |

|---|---|---|

| Corey-Bakshi-Shibata (CBS) Catalyst | A chiral oxazaborolidine derived from proline. researchgate.netwikipedia.org | Used with a borane source for enantioselective reduction of ketones. organic-chemistry.orgsigmaaldrich.com |

| Noyori's Ruthenium-BINAP Catalysts | Ruthenium complexes with the chiral diphosphine ligand BINAP. nrochemistry.com | Highly efficient for asymmetric hydrogenation of ketones to produce chiral alcohols with high enantiomeric excess. wikipedia.orgrsc.org |

Transition Metal-Catalyzed Coupling Reactions for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst, can be adapted for the synthesis of diaryl methanols. nih.govnih.gov For instance, the coupling of a suitably protected hydroxymethylphenylboronic acid with an aryl halide, or vice versa, could lead to the diaryl methanol framework. Recent advancements have even allowed for the direct coupling of benzyl (B1604629) alcohols with arylboronic acids. rsc.org

The Negishi coupling, which utilizes an organozinc reagent and an organic halide with a nickel or palladium catalyst, is another versatile method for C-C bond formation. nih.govnumberanalytics.comorganic-chemistry.org This reaction is known for its high functional group tolerance and has been applied to the synthesis of unsymmetrical biaryls and diarylmethanes. organic-chemistry.orgnih.gov The synthesis of diaryl methanols via Negishi coupling would involve similar strategies as the Suzuki coupling, using appropriately functionalized starting materials.

| Reaction | Organometallic Reagent | Organic Electrophile | Catalyst |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., boronic acid) | Organic halide or triflate | Palladium complex nih.govnih.gov |

| Negishi Coupling | Organozinc compound | Organic halide or triflate | Palladium or Nickel complex nih.govorganic-chemistry.org |

Functionalization and Modification of Precursors for this compound Synthesis

An indirect yet highly effective strategy for the synthesis of this compound involves the preparation of a precursor molecule, which is then converted to the final product. A key precursor for this target molecule is (2,4-Dimethylphenyl)(phenyl)methanone.

Precursor Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring. libretexts.orgchemguide.co.uk To synthesize (2,4-Dimethylphenyl)(phenyl)methanone, one could perform the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org

The reaction proceeds through the formation of an acylium ion electrophile from the reaction of benzoyl chloride with aluminum chloride. libretexts.org This electrophile then attacks the electron-rich 1,3-dimethylbenzene ring. The methyl groups are ortho, para-directing, and activating, leading to substitution at the positions ortho and para to the methyl groups. In the case of m-xylene, acylation is expected to occur at the 4-position, yielding the desired 2,4-dimethylbenzophenone.

The use of solid acid catalysts, such as triflic acid functionalized mesoporous zirconia, has also been reported for the benzoylation of toluene, which can produce 2,4-dimethylbenzophenone as a secondary product.

| Aromatic Substrate | Acylating Agent | Catalyst | Product |

|---|---|---|---|

| 1,3-Dimethylbenzene (m-xylene) | Benzoyl chloride | Aluminum chloride (AlCl₃) | (2,4-Dimethylphenyl)(phenyl)methanone |

Selective Derivatization of Aromatic Rings Prior to Methanol Formation

The selective derivatization of one of the aromatic rings is a key step in the synthesis of this compound. This is commonly achieved through the preparation of an organometallic reagent from a derivatized aromatic halide. The Grignard reaction, in particular, provides a versatile route for this transformation.

The general strategy involves the reaction of an arylmagnesium halide (a Grignard reagent) with an appropriate benzaldehyde derivative. For the synthesis of this compound, two primary pathways are viable:

The reaction of phenylmagnesium bromide with 2,4-dimethylbenzaldehyde.

The reaction of 2,4-dimethylphenylmagnesium bromide with benzaldehyde.

Both routes begin with the selective halogenation of the corresponding hydrocarbon (benzene or m-xylene) to produce the necessary aryl halide precursor. This halide is then converted into the highly nucleophilic Grignard reagent by reaction with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). utdallas.edumiracosta.edu The success of this step is highly dependent on maintaining anhydrous conditions, as any moisture will quench the Grignard reagent. utdallas.educerritos.edu

Once formed, the Grignard reagent is reacted with the aldehyde partner. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a magnesium alkoxide intermediate. tsijournals.com Subsequent acidic workup of this intermediate protonates the alkoxide to yield the final diaryl methanol product. tsijournals.comchegg.com

A representative synthesis of this compound proceeds via the reaction of 2,4-dimethylphenylmagnesium bromide with benzaldehyde. The initial step involves the formation of the Grignard reagent from 4-bromo-m-xylene and magnesium turnings in dry THF. google.com This is followed by the addition of benzaldehyde to the freshly prepared Grignard reagent, typically at a reduced temperature to control the reaction's exothermicity. d-nb.info After the reaction is complete, a workup with a dilute acid, such as hydrochloric acid or sulfuric acid, yields this compound. chegg.comlibretexts.org

The reaction conditions, including the choice of solvent and temperature, can influence the yield and purity of the product. Tetrahydrofuran is often a preferred solvent over diethyl ether for the formation of some Grignard reagents due to its higher boiling point and better solvating properties for the magnesium salts. rsc.org

Below is an interactive data table summarizing the key reagents and conditions for a typical synthesis of this compound via the Grignard reaction.

Interactive Data Table: Synthesis of this compound via Grignard Reaction

| Reactant 1 | Reactant 2 | Reagent | Solvent | Key Conditions | Product |

| 4-Bromo-m-xylene | Benzaldehyde | Magnesium | Tetrahydrofuran (THF) | Anhydrous, followed by acidic workup | This compound |

| Bromobenzene | 2,4-Dimethylbenzaldehyde | Magnesium | Diethyl Ether | Anhydrous, followed by acidic workup | This compound |

Advanced Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction Studies for Solid-State Structure

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise atomic arrangement within a crystalline solid. msu.eduufl.edu It provides definitive information on bond lengths, angles, and the spatial relationship between molecules, offering insights into the forces that govern crystal packing. msu.edu To date, a dedicated single-crystal X-ray diffraction study for (2,4-Dimethylphenyl)(phenyl)methanol has not been reported in the surveyed literature. However, the analysis of a closely related analog, (2-Methylphenyl)(phenyl)methanol, provides a valuable framework for understanding the likely solid-state characteristics. nih.govresearchgate.net

Determination of Absolute Configuration

The determination of absolute configuration is relevant only for chiral molecules that crystallize in a non-centrosymmetric space group. This compound is a chiral molecule. However, without a specific single-crystal X-ray diffraction study that employs techniques for absolute structure determination (e.g., anomalous dispersion), its absolute configuration in the crystalline state remains undetermined from the available data.

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and π-π Stacking

The packing of molecules in a crystal is directed by a variety of non-covalent intermolecular interactions. chimia.chnih.gov For alcohol-containing compounds, hydrogen bonding is typically a dominant force. In the crystal structure of the analog, (2-Methylphenyl)(phenyl)methanol, the packing is primarily governed by O–H⋯O hydrogen bonds. nih.govresearchgate.net These interactions link individual molecules into a hexameric aggregate, forming an almost planar 12-membered ring with an R(12) graph-set motif. nih.govresearchgate.net These hexameric units then stack in columns, demonstrating a highly ordered hydrogen-bonding network. nih.govresearchgate.net It is plausible that this compound would exhibit similar strong O–H⋯O hydrogen bonding, forming either discrete clusters or extended chains.

Another significant interaction in aromatic compounds is π-π stacking, which involves the attractive, non-covalent interactions between aromatic rings. researchgate.netrsc.org While this interaction is common, the study on (2-Methylphenyl)(phenyl)methanol did not highlight it as a primary packing force, likely due to the near-orthogonal arrangement of the phenyl and tolyl rings, which is not conducive to face-to-face stacking. nih.govresearchgate.net

Conformational Preferences in Crystalline Phases

The conformation of a molecule in its crystalline phase represents a low-energy state influenced by both intramolecular sterics and intermolecular packing forces. In the solid-state structure of (2-Methylphenyl)(phenyl)methanol, the two aromatic rings adopt a conformation that is nearly orthogonal to each other, with a dihedral angle of 87.78(8)° between their least-squares planes. nih.govresearchgate.net This twisted conformation minimizes steric hindrance between the phenyl ring and the ortho-methyl group of the tolyl ring.

The orientation of the hydroxyl group is also a key conformational feature. For the (2-Methylphenyl)(phenyl)methanol analog, the hydroxyl group is nearly coplanar with the phenyl ring it is attached to, indicated by a small O1–C8–C9–C14 torsion angle of -17.47(17)°. nih.govresearchgate.net The data for this analog provides a strong basis for predicting a similarly skewed conformation for this compound in the solid state.

Table 1: Crystallographic Data for the Analog Compound (2-Methylphenyl)(phenyl)methanol nih.govresearchgate.net

This data is for a structurally related compound and is presented for illustrative purposes.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₄O |

| Formula Weight | 198.25 |

| Crystal System | Trigonal |

| Space Group | R3 |

| a (Å) | 23.013 (2) |

| c (Å) | 10.6067 (11) |

| V (ų) | 4864.8 (7) |

| Z | 18 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Dihedral Angle (rings) | 87.78 (8)° |

| Key Torsion Angle | O1–C8–C9–C10 = -80.12 (15)° |

Solution-State Stereochemical and Conformational Investigations

Investigating the structure of molecules in solution provides insight into their behavior in a non-crystalline environment, which is often more relevant to their chemical reactivity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing chemical shifts, coupling constants, and integration, one can confirm the connectivity and stereochemistry of a compound. ubc.ca

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constants

A thorough review of scientific literature did not yield a complete, assigned experimental dataset for the ¹H and ¹³C NMR spectra of this compound. While databases may contain predicted spectra, experimentally derived and peer-reviewed data with detailed assignments for chemical shifts and coupling constants are not available. hmdb.cacas.org Therefore, a data table for these values cannot be accurately generated.

For structurally related compounds, typical proton (¹H) NMR spectra would show distinct signals for the aromatic protons on both the phenyl and dimethylphenyl rings, a singlet for the carbinol proton (-CHOH), and singlets for the two methyl groups. rsc.org The carbon-13 (¹³C) NMR spectrum would similarly show unique resonances for each carbon environment, including the methine carbon, the aromatic carbons, and the methyl carbons. rsc.org The coupling constants (J-values) between adjacent protons, particularly in the aromatic regions, would provide valuable information about the substitution patterns. libretexts.orgiastate.edu

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping the connectivity within a molecule. science.gov For this compound, a suite of 2D NMR experiments is employed to construct a complete picture of its covalent framework and spatial arrangement.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu In the COSY spectrum of this compound, cross-peaks would be expected between adjacent aromatic protons on both the phenyl and the 2,4-dimethylphenyl rings. For instance, the proton at C5' of the dimethylphenyl ring would show a correlation to the proton at C6'. The methine proton of the carbinol group (-CH(OH)-) would not show COSY correlations, as it is not typically coupled to other protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). github.ioyoutube.com This technique is invaluable for assigning carbon resonances. Each aromatic C-H group would produce a distinct cross-peak, as would the carbinol methine and the two methyl groups, definitively linking each proton signal to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to four bonds. youtube.comprinceton.edu This is crucial for piecing together the molecular skeleton, especially in identifying connections across quaternary (non-protonated) carbons. Key HMBC correlations for this molecule would include signals from the methyl protons to the C2', C3', and C4' carbons of the dimethylphenyl ring, and from the carbinol methine proton to the ipso-carbons of both aromatic rings (C1 of the phenyl ring and C1' of the dimethylphenyl ring).

Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximity (typically within 5 Å). princeton.edu This is particularly important for determining the preferred conformation or rotational orientation of the two aryl rings relative to each other. NOESY cross-peaks between the carbinol proton and the ortho-protons of both rings (C2/C6 and C3'/C5') would provide direct evidence of their spatial relationship, which is fundamental to understanding the molecule's conformational dynamics.

Table 1: Expected 2D NMR Correlations for this compound

| NMR Technique | Correlated Nuclei | Type of Information Provided | Expected Key Correlations |

| COSY | ¹H – ¹H | Identifies protons coupled through 2-3 bonds. | Correlations between adjacent aromatic protons on each ring. |

| HSQC | ¹H – ¹³C | Connects protons to their directly attached carbons. | Cross-peaks for each C-H unit (aromatic, methine, methyls). |

| HMBC | ¹H – ¹³C | Shows long-range (2-4 bond) proton-carbon connectivity. | Methyl protons to aromatic carbons; Methine proton to ipso-carbons. |

| NOESY | ¹H – ¹H | Reveals protons that are close in space. | Methine proton to ortho-protons of both rings; Protons on one ring to protons on the other ring. |

Electronic Circular Dichroism (ECD) for Chiroptical Properties and Conformational Dynamics

When this compound exists as a single enantiomer, it interacts differently with left- and right-circularly polarized light, a property measured by Electronic Circular Dichroism (ECD) spectroscopy. ECD is a powerful technique for determining the absolute configuration of chiral molecules and investigating their conformational equilibria in solution. metu.edu.tr

Research on the closely related isomer, (2,6-dimethylphenyl)(phenyl)methanol, highlights the complexity and sensitivity of ECD analysis for biarylcarbinols. rsc.orgrsc.org The study revealed that the ECD spectrum is dominated by the presence of multiple stable conformers in solution. The interplay between these conformers, each with its own distinct chiroptical signature, results in a complex spectrum with alternating positive and negative bands. rsc.org

For chiral this compound, a similar approach would be necessary for a complete analysis:

Conformational Search: Theoretical methods, such as Density Functional Theory (DFT), are used to identify the geometries and relative energies of all stable conformers.

Spectral Calculation: The ECD spectrum for each individual conformer is calculated using time-dependent DFT (TD-DFT).

Boltzmann Averaging: The calculated spectra are averaged based on the predicted population of each conformer at a given temperature to generate a final theoretical spectrum.

Comparison with Experiment: The theoretical spectrum is then compared with the experimentally measured ECD spectrum. A good match allows for the unambiguous assignment of the absolute configuration (R or S) of the molecule.

Discrepancies between the calculated and experimental spectra can point to the influence of vibronic effects (the coupling of electronic transitions and molecular vibrations) and specific solute-solvent interactions, demonstrating the high sensitivity of ECD to the dynamic behavior of the molecule. rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and serves as a unique "molecular fingerprint." thermofisher.com These two methods are complementary; FT-IR measures the absorption of infrared light, while Raman measures the scattering of light from a laser source. thermofisher.com

For this compound, the spectra would be characterized by vibrational modes associated with its hydroxyl, methyl, and substituted aromatic ring components. nih.gov

O-H Stretch: A prominent, broad absorption band is expected in the FT-IR spectrum, typically in the range of 3600-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are observed just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).

C=C Aromatic Stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the two aromatic rings.

C-O Stretch: The stretching vibration of the carbinol C-O bond is expected to produce a strong band in the FT-IR spectrum, typically in the 1260-1000 cm⁻¹ region.

Aromatic Bending: Out-of-plane C-H bending vibrations appear in the 900-675 cm⁻¹ region, and their specific pattern can help confirm the substitution patterns on the aromatic rings.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch | Alcohol | 3600 - 3200 | Strong, Broad | Weak |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium | Strong |

| C-H Stretch | Methyl (Aliphatic) | 2980 - 2850 | Medium | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong | Strong |

| C-O Stretch | Secondary Alcohol | 1260 - 1000 | Strong | Weak |

| C-H Bending | Aromatic (Out-of-plane) | 900 - 675 | Strong | Weak |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. whitman.edu For this compound (molar mass = 212.29 g/mol ), electron ionization (EI) would likely be used, which imparts significant energy to the molecule, causing it to fragment in predictable ways.

The resulting mass spectrum would show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 212. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses. Key fragmentation pathways for alcohols and aromatic compounds include: libretexts.orgmiamioh.edu

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule, which would lead to a significant peak at m/z 194 ([M-18]⁺).

Alpha-Cleavage: Cleavage of the bonds adjacent to the oxygen atom is typical. For this molecule, this involves the cleavage of a C-C bond between the carbinol carbon and one of the aromatic rings.

Loss of the phenyl radical (•C₆H₅) would generate a fragment ion at m/z 135.

Loss of the dimethylphenyl radical (•C₈H₉) would generate a fragment ion at m/z 107.

Formation of Aromatic Cations: The fragments themselves can be detected.

The phenyl cation ([C₆H₅]⁺) would appear at m/z 77.

The dimethylphenyl cation ([C₈H₉]⁺) or a rearranged tropylium-type ion would appear at m/z 105. The base peak (the most abundant ion) in the spectrum is often a highly stable resonance-stabilized carbocation. docbrown.info For this compound, the tropylium-type ion derived from the dimethylphenyl moiety (m/z 105) or the phenyl-containing fragment at m/z 107 could potentially be the base peak.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 212 | Molecular Ion | [C₁₅H₁₆O]⁺ | Ionization of parent molecule |

| 194 | Dehydrated Molecular Ion | [C₁₅H₁₄]⁺ | Loss of H₂O from [M]⁺ |

| 135 | Dimethylphenyl-methan-ol cation | [C₉H₁₁O]⁺ | Loss of •C₆H₅ radical |

| 107 | Phenyl-methan-ol cation | [C₇H₇O]⁺ | Loss of •C₈H₉ radical |

| 105 | Dimethyl-tropylium ion | [C₈H₉]⁺ | Cleavage and rearrangement |

| 77 | Phenyl cation | [C₆H₅]⁺ | Cleavage |

Theoretical and Computational Investigations of 2,4 Dimethylphenyl Phenyl Methanol

Thermodynamic Parameters and Reaction Path Studies

There is no specific research data available to populate this section.

Gibbs Free Energy Changes and Reaction Spontaneity

No published studies were found that specifically calculate or analyze the Gibbs free energy changes for reactions involving (2,4-Dimethylphenyl)(phenyl)methanol. Therefore, an assessment of reaction spontaneity based on this parameter cannot be provided at this time.

Tautomeric Equilibria Investigations

The potential for tautomerism in this compound has not been a subject of specific computational investigation. Tautomerism, the equilibrium between two or more interconverting constitutional isomers, is a possibility in molecules with specific functional groups. However, without dedicated quantum chemical calculations, the existence and relative stabilities of any potential tautomers of this compound remain undetermined.

Chemical Reactivity and Derivatization Pathways of 2,4 Dimethylphenyl Phenyl Methanol

Reactions of the Hydroxyl Group

The hydroxyl group is a primary site of reactivity in (2,4-Dimethylphenyl)(phenyl)methanol, readily undergoing oxidation, esterification, and etherification reactions. The reactivity of the hydroxyl group can be enhanced by converting it into a better leaving group. For instance, in the presence of a strong acid, the -OH group can be protonated to -OH2+, which can then leave as a water molecule. libretexts.org

The secondary alcohol functionality of this compound can be oxidized to form the corresponding ketone, (2,4-Dimethylphenyl)(phenyl)methanone. This transformation is a common and crucial reaction in organic synthesis. Various oxidizing agents can be employed to achieve this, including chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (chromium trioxide in sulfuric acid and acetone). Milder, more selective methods such as Swern oxidation or Dess-Martin periodinane oxidation can also be utilized to minimize side reactions.

The resulting ketone, (2,4-Dimethylphenyl)(phenyl)methanone, also known as 2,4-dimethylbenzophenone (B72148), is a valuable compound in itself, finding applications in various chemical syntheses. matrix-fine-chemicals.com

Table 1: Oxidation of this compound

| Reactant | Product | Reagents |

| This compound | (2,4-Dimethylphenyl)(phenyl)methanone | Pyridinium chlorochromate (PCC), Jones reagent, etc. |

The hydroxyl group of this compound can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. This reaction, known as esterification, is typically catalyzed by an acid or a base. For example, reacting this compound with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield (2,4-dimethylphenyl)(phenyl)methyl acetate. Like other alcohols, it can react with carboxylic acids to form esters. atamanchemicals.com

Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a strong base (Williamson ether synthesis). The alkoxide, formed by deprotonating the alcohol, acts as a nucleophile and displaces the halide from the alkyl halide.

Reactions Involving the Aromatic Rings

The two aromatic rings in this compound are susceptible to electrophilic aromatic substitution, a fundamental class of reactions for aromatic compounds. wikipedia.org The presence of the methyl groups on one of the rings and the phenylmethanol group influences the regioselectivity of these reactions.

In electrophilic aromatic substitution (SEAr) reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The 2,4-dimethylphenyl ring is activated towards electrophilic attack due to the electron-donating nature of the two methyl groups. These groups direct incoming electrophiles to the ortho and para positions relative to themselves. Common SEAr reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst like aluminum chloride. libretexts.org

The phenyl ring is less activated than the dimethyl-substituted ring, but can still undergo substitution under appropriate conditions. The hydroxyl group can influence the reactivity and regioselectivity of these reactions.

Table 2: Potential Electrophilic Aromatic Substitution Products

| Reaction | Electrophile | Potential Product(s) on 2,4-Dimethylphenyl Ring |

| Nitration | NO2+ | (2,4-Dimethyl-x-nitrophenyl)(phenyl)methanol |

| Bromination | Br+ | (x-Bromo-2,4-dimethylphenyl)(phenyl)methanol |

| Friedel-Crafts Acylation | RCO+ | (x-Acyl-2,4-dimethylphenyl)(phenyl)methanol |

(Note: 'x' denotes the position of substitution, which will be directed by the existing substituents.)

While typical aryl halides are unreactive towards nucleophiles, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is substituted with strong electron-withdrawing groups, particularly at positions ortho and para to the leaving group. libretexts.org Although this compound itself is not activated for SNAr, derivatives of it could be. For instance, if nitro groups were introduced onto one of the aromatic rings via electrophilic substitution, a leaving group (like a halide) on that same ring could potentially be displaced by a nucleophile. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov

Role as a Precursor in Multi-Step Organic Synthesis

Due to the variety of reactions it can undergo, this compound serves as a valuable precursor in multi-step organic syntheses. For example, its oxidation product, (2,4-Dimethylphenyl)(phenyl)methanone, can be a key intermediate in the synthesis of more complex molecules. The ability to functionalize both the hydroxyl group and the aromatic rings allows for the construction of diverse molecular architectures.

The compound and its derivatives are structurally related to other diarylmethanols which are known intermediates in the synthesis of pharmaceuticals. For example, derivatives of (2-hydroxymethyl-phenyl)-phenyl-methanol are used as intermediates in the synthesis of active pharmaceutical ingredients. google.com This highlights the potential of this compound as a building block in medicinal chemistry and materials science.

Formation of Amino-Substituted Derivatives

A key transformation of this compound is its conversion into amino-substituted derivatives. One notable method for achieving this is the Ritter reaction. This reaction facilitates the conversion of alcohols to N-alkyl amides through the use of a nitrile in the presence of a strong acid. wikipedia.orgorganic-chemistry.org

The reaction proceeds via the formation of a stable carbenium ion from the alcohol under acidic conditions. This carbocation is then attacked by the nucleophilic nitrogen of the nitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the corresponding N-alkyl amide. wikipedia.orgorganic-chemistry.org For this compound, this process would lead to the formation of an N-substituted amide, effectively introducing an amino functionality into the molecular structure.

While various strong acids can be employed, the development of solid acid catalysts, such as silica-bonded N-propyl sulphamic acid, has provided a milder and more environmentally friendly approach to the Ritter reaction, often allowing for solvent-free conditions. ias.ac.in

Table 1: The Ritter Reaction for Amide Synthesis

| Reactants | Reagents | Product Type | Reference |

| Alcohol, Nitrile | Strong Acid (e.g., H₂SO₄) | N-Alkyl Amide | wikipedia.orgorganic-chemistry.org |

| Benzylic/Tertiary Alcohol, Nitrile | Silica-bonded N-propyl sulphamic acid (SBNPSA) | N-Alkyl Amide | ias.ac.in |

Derivatization for Advanced Chemical Scaffolds

Diaryl- and aryl heteroarylmethanols are recognized as significant structural motifs and valuable intermediates in the field of medicinal chemistry. nih.govnih.gov These compounds form the core of numerous biologically active molecules. Consequently, this compound serves as a foundational scaffold that can be elaborated into more complex structures with potential therapeutic applications.

The diarylmethane unit, which can be derived from diarylmethanols via substitution reactions at the carbinol carbon, is present in various classes of therapeutic agents, including antimuscarinics, antidepressants, and endothelin antagonists. nih.gov The derivatization of this compound can thus lead to the generation of libraries of compounds for screening against various biological targets.

Table 2: Bioactive Scaffolds Derived from Diaryl- and Aryl Heteroarylmethanols

| Scaffold | Therapeutic Area | Reference |

| Diaryl- and Aryl Heteroarylmethanols | Antifungal, Aromatase Inhibitors | nih.gov |

| Diaryl- and Aryl Heteroarylmethanols | Antiallergic, Anti-ischemic | nih.gov |

| Diaryl- and Aryl Heteroarylmethanols | Precursors for Antimuscarinics, Antidepressants, Endothelin Antagonists | nih.gov |

Catalytic Applications as Ligands or Pro-Ligands

The structural framework of this compound makes it a potential precursor for the synthesis of chiral ligands for asymmetric catalysis. Chiral ligands play a crucial role in controlling the stereochemical outcome of metal-catalyzed reactions, which is of paramount importance in the synthesis of pharmaceuticals and fine chemicals. rsc.orgnih.gov

While direct applications of ligands derived from this compound are not extensively documented, the broader class of diarylmethanols serves as a template for the design of effective chiral ligands. For instance, enantioenriched diarylmethanols can be utilized to synthesize ferrocene-based ligand precursors. nih.gov Furthermore, the synthesis of chiral N,N'-dioxide ligands from readily available starting materials has been shown to produce effective catalysts for a range of asymmetric reactions. rsc.org

The development of new ligand structures is a continuous effort in the field of homogeneous catalysis. The modular nature of many ligand syntheses allows for the systematic modification of their steric and electronic properties to optimize catalytic activity and selectivity for specific transformations. nih.gov The this compound moiety could be incorporated into various ligand backbones, such as phosphines or N-heterocyclic carbenes, to create novel catalysts.

Emerging Research Directions and Methodological Advancements

Development of Novel and Efficient Synthetic Routes for (2,4-Dimethylphenyl)(phenyl)methanol

The classical synthesis of this compound typically involves the Grignard reaction, where a Grignard reagent attacks a carbonyl compound. mt.com This fundamental carbon-carbon bond-forming reaction can be approached in two primary ways: the reaction of phenylmagnesium bromide with 2,4-dimethylbenzaldehyde (B100707) or the reaction of 2,4-dimethylphenylmagnesium bromide with benzaldehyde (B42025). youtube.com While robust, the Grignard reaction's high reactivity and exothermicity necessitate careful control. researchgate.net

Emerging research seeks to overcome these limitations by developing more efficient, milder, and environmentally benign synthetic protocols. One innovative approach involves the use of alcohols as carbonyl surrogates, catalyzed by transition metal complexes. For instance, an oxidant-free Grignard-type reaction catalyzed by a Ruthenium(II) PNP-pincer complex has been demonstrated. nih.gov This method proceeds through the in situ generation of a carbonyl intermediate via the dehydrogenation of an alcohol, which then undergoes a Grignard-type reaction. nih.gov Another avenue involves the reduction of the corresponding ketone, (2,4-dimethylphenyl)(phenyl)methanone. The use of reducing agents like potassium borohydride (B1222165) in alcoholic solvents offers a high-yield alternative to more reactive hydrides. google.com

| Synthetic Method | Key Reagents | General Conditions | Advantages & Research Focus |

|---|---|---|---|

| Classical Grignard Reaction | - Phenylmagnesium bromide + 2,4-dimethylbenzaldehyde

| Anhydrous ether (e.g., THF), followed by acidic workup | Well-established, versatile for C-C bond formation. youtube.com |

| Ketone Reduction | (2,4-Dimethylphenyl)(phenyl)methanone + Potassium Borohydride (KBH₄) | Alcoholic solvents (e.g., ethanol), room temperature | Milder conditions, high yield, avoids highly reactive Grignard reagents. google.com |

| Catalytic Alcohol Dehydrogenation | Benzyl (B1604629) alcohol + Ruthenium(II) PNP-pincer complex + Hydrazone carbanion | Mild conditions, oxidant-free, uses abundant alcohols as starting materials. nih.gov | Represents a greener, more atom-economical approach. nih.gov |

Advanced Spectroscopic Probes for Real-time Mechanistic Studies

A deeper understanding of reaction mechanisms is crucial for optimizing synthesis and ensuring process safety. Traditional offline analysis methods are being supplemented by advanced in situ spectroscopic probes that allow for real-time monitoring of reaction progress.

For Grignard reactions, which are notoriously exothermic and can have slow initiation phases, in situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool. researchgate.net By inserting an FTIR probe directly into the reaction vessel, chemists can monitor the concentration of reactants, intermediates, and products in real-time. This allows for the definitive identification of reaction initiation, the tracking of kinetics, and the detection of any unexpected intermediates. mt.com This real-time data is invaluable for developing safer and more efficient scale-up processes. researchgate.net

Reaction calorimetry is another critical technique used alongside spectroscopy. It provides real-time data on the heat flow of the reaction, which is essential for managing the significant exothermicity of Grignard reagent formation and subsequent reactions. researchgate.net By combining kinetic data from spectroscopy with thermodynamic data from calorimetry, a comprehensive mechanistic and safety profile of the synthesis can be constructed.

| Technique | Information Provided | Significance in Studying this compound Synthesis |

|---|---|---|

| In situ FTIR Spectroscopy | - Real-time concentration of species

| Allows for precise monitoring of reaction start, progress, and completion, enhancing safety and process control. mt.comresearchgate.net |

| Reaction Calorimetry | - Heat of reaction

| Crucial for understanding and controlling the exothermic nature of the synthesis, preventing thermal runaway. researchgate.net |

Integration of Machine Learning and AI in Computational Chemistry for Predictive Modeling of Properties and Reactivity

For this compound, ML models could predict key properties such as solubility in various solvents, boiling point, and even its potential bioactivity based solely on its molecular structure. nih.gov Techniques like graph neural networks and deep neural networks are particularly adept at learning structure-property relationships. nih.gov Furthermore, AI can accelerate the understanding of reactivity. For instance, AI models can predict the outcome of reactions or even elucidate complex mechanistic pathways, potentially identifying novel and more efficient synthetic routes. arxiv.orgchemrxiv.org This predictive power can significantly reduce the need for trial-and-error experimentation, saving time and resources. researchgate.net

| Application Area | AI/ML Approach | Predicted Outcome/Insight |

|---|---|---|

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models; Graph Neural Networks | Accurate prediction of solubility, lipophilicity, melting/boiling points, etc. nih.govdoi.org |

| Reactivity Modeling | Deep learning models trained on reaction databases; Symbolic Regression | Prediction of reaction yields, identification of optimal reaction conditions, and elucidation of mechanistic pathways. arxiv.orgchemrxiv.org |

| Spectroscopic Prediction | Neural Networks trained on spectral data | Generation of predicted NMR, IR, or Mass Spectra to aid in structural confirmation. researchgate.net |

Exploration of Solid-State Polymorphism and its Impact on Molecular Packing and Properties

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of solid-state chemistry, particularly in the pharmaceutical industry, as different polymorphs can have different physical properties like solubility and melting point. nih.govwiley-vch.de The exploration of the solid-state behavior of this compound involves identifying potential polymorphs and understanding how its structure dictates molecular packing in the crystal lattice.

The study of polymorphism for this compound would involve crystallization experiments using a variety of solvents and conditions to induce the formation of different solid forms. researchgate.net These forms would then be characterized using techniques such as Powder X-ray Diffraction (PXRD) to identify unique crystal lattices, Differential Scanning Calorimetry (DSC) to determine melting points and phase transitions, and solid-state NMR (ssNMR) to probe the local environment of atoms in the solid state. nih.govnih.gov Understanding the polymorphism of this compound is essential for controlling its physical properties in any solid-form application.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₄O |

| Crystal System | Trigonal |

| Space Group | R3 |

| Unit Cell Dimensions | a = 23.013 (2) Å, c = 10.6067 (11) Å |

| Dihedral Angle (between rings) | 87.78 (8)° |

| Key Packing Feature | Hexameric aggregates formed by O–H···O hydrogen bonding. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,4-Dimethylphenyl)(phenyl)methanol, and how can reaction conditions be controlled to maximize yield?

- Methodology : The compound is typically synthesized via Grignard reactions or Friedel-Crafts alkylation, where a phenylmagnesium bromide reacts with 2,4-dimethylbenzaldehyde followed by acid quenching. Key parameters include:

- Temperature control : Maintain 0–5°C during Grignard addition to prevent side reactions .

- Solvent selection : Use anhydrous tetrahydrofuran (THF) or diethyl ether to stabilize reactive intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity .

- Validation : Monitor progress via TLC (Rf ~0.3 in 7:3 hexane:ethyl acetate) and confirm structure using H NMR (distinct signals at δ 1.8–2.1 ppm for methyl groups and δ 4.7–5.0 ppm for the hydroxyl proton) .

Q. How can researchers ensure structural fidelity and purity of this compound during characterization?

- Analytical techniques :

- NMR spectroscopy : Compare experimental H and C NMR data with computational predictions (e.g., DFT) to confirm substituent positions .

- HPLC : Use reverse-phase HPLC (C18 column, methanol:water 70:30, 1 mL/min) to assess purity (>97%) and retention time consistency .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] at m/z 226.1564 (calculated for CHO) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dimethylphenyl group influence the compound’s reactivity in nucleophilic substitutions or oxidation reactions?

- Mechanistic insights :

- Steric hindrance : The ortho-methyl groups hinder nucleophilic attack at the benzylic position, favoring oxidation over substitution. For example, MnO selectively oxidizes the alcohol to (2,4-Dimethylphenyl)(phenyl)ketone .

- Electronic effects : Electron-donating methyl groups increase electron density on the aromatic ring, enhancing stability of intermediate carbocations during acid-catalyzed dehydrations .

- Experimental design : Compare reaction rates with analogs (e.g., unsubstituted phenylmethanol) using kinetic studies (UV-Vis monitoring at λ = 270 nm for conjugated intermediates) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Case study : Discrepancies in cytotoxicity assays (e.g., IC values) may arise from:

- Solubility differences : Use standardized DMSO concentrations (<1% v/v) to avoid solvent interference .

- Cell line variability : Validate results across multiple lines (e.g., HeLa, MCF-7) and normalize to positive controls (e.g., doxorubicin) .

- Data reconciliation : Apply multivariate analysis (e.g., PCA) to isolate structural descriptors (logP, polar surface area) correlating with activity .

Q. How can computational modeling guide the design of this compound derivatives for targeted drug delivery?

- In silico approaches :

- Docking simulations : Use AutoDock Vina to predict binding affinities to therapeutic targets (e.g., COX-2 or kinase enzymes) .

- ADMET profiling : Predict pharmacokinetics (e.g., BBB permeability, CYP450 metabolism) via SwissADME or ADMETLab .

- Validation : Synthesize top candidates (e.g., ester prodrugs) and compare in vitro/in vivo efficacy with predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.